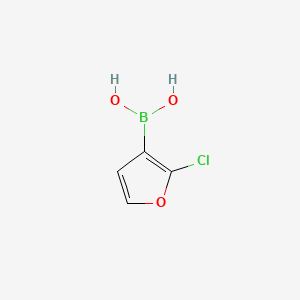
(2-Chlorofuran-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chlorofuran-3-yl)boronic acid” is a chemical compound with the CAS Number: 1234706-19-4 . It has a molecular weight of 146.34 . The compound is typically stored at temperatures below -10°C . It is usually available in powder form .
Synthesis Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H4BClO3/c6-4-3 (5 (7)8)1-2-9-4/h1-2,7-8H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 146.34 . It is typically stored at temperatures below -10°C . The compound is usually available in powder form .Applications De Recherche Scientifique
Boronic Acids in Drug Discovery
Research related to boronic acids, including (2-Chlorofuran-3-yl)boronic acid, has significantly increased over the past two decades, particularly in synthetic development, materials, and drug discovery. The incorporation of boronic acids into medicinal chemistry has steadily risen, with the FDA and Health Canada approving five boronic acid drugs, three of which were approved in the past four years. Several others are in clinical trials. Boronic acids are appreciated for their potentially enhancing potency and/or improving the pharmacokinetics profile of drugs. This review explores the discovery processes of boronic acid drugs, emphasizing the rationalizations for boronic acid incorporation and the synthetic developments facilitating their addition into organic compounds (Plescia & Moitessier, 2020).
Boron as a Platform for Drug Design
Boron's unique position in the periodic table, straddling metals and non-metals, lends it peculiar properties suitable for various applications in chemistry, technology, and medicine. Despite its potential, boron's capabilities have been only partially exploited. This review highlights research areas where new uses of boron compounds have been discovered, illustrating how past challenges in synthesis and characterization can be overcome, impacting different fields. The peculiar properties of boron atoms and boronated compounds, such as hydrophobicity, lipophilicity, and versatile stereochemistry, provide innovative pathways for drug design, underscoring the need for further investigation into boronated compounds' assembly for drug design (Ciani & Ristori, 2012).
Boronic Acid Sensors with Double Recognition Sites
Boronic acids' ability to reversibly and covalently bind to Lewis bases and polyols has led to the development of numerous chemical sensors for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, etc. However, the binding mechanism remains not very clear, posing challenges in discovering sensors with high affinity and selectivity. This review summarizes boronic acid sensors with two recognition sites, including diboronic acid sensors and monoboronic acid sensors having another group or binding moiety. These double recognition sites work synergistically to significantly improve the binding affinity and selectivity of sensors, offering insights into the development of ideal boronic acid-based sensors (Bian et al., 2019).
Removal of Boron Species by Layered Double Hydroxides
The rapid development of seawater desalination applications using membrane technology has reignited the issue of boron in drinking water. This review provides a comprehensive summary of current knowledge relevant to the removal of boron by nanofiltration (NF)/reverse osmosis (RO) membranes in seawater desalination applications. It systematically relates the physicochemical properties and speciation of boric acid to the rejection of boron by NF/RO membranes, highlighting the potential for further process optimization to enhance boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).
Safety and Hazards
Orientations Futures
Boronic acid-based compounds, including “(2-Chlorofuran-3-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Propriétés
IUPAC Name |
(2-chlorofuran-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO3/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVJHJJQBAYDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855923 |
Source


|
| Record name | (2-Chlorofuran-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234706-19-4 |
Source


|
| Record name | (2-Chlorofuran-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorofuran-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


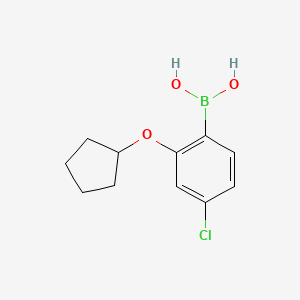
![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)


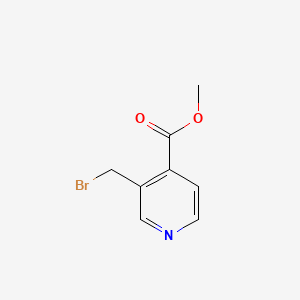

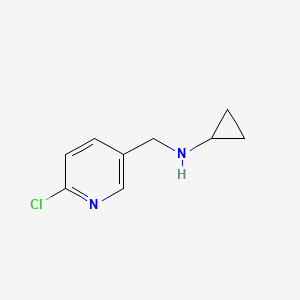
![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)
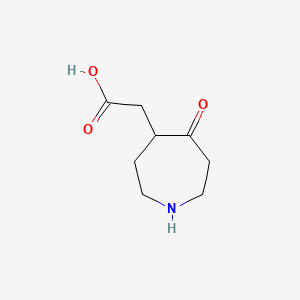
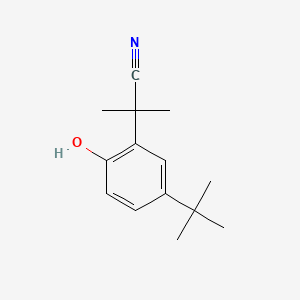

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)
